2-Nitrobenzenesulfonic acid

Description

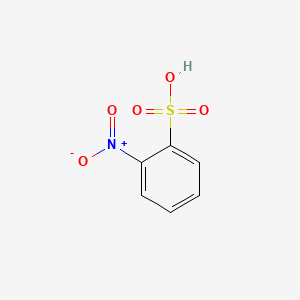

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTDMFJYBAURQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033533 | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31212-28-9, 80-82-0 | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031212289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility of 2-Nitrobenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-nitrobenzenesulfonic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining and understanding these properties. It includes detailed experimental protocols and data presentation structures that can be utilized in a laboratory setting.

Introduction

2-Nitrobenzenesulfonic acid is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its solubility in different solvent systems is a critical parameter for process development, reaction optimization, purification, and formulation. The molecule's structure, featuring both a polar sulfonic acid group and a moderately polar nitro group attached to an aromatic ring, results in a nuanced solubility profile that is highly dependent on the nature of the solvent. Generally, aromatic sulfonic acids are known to be soluble in polar solvents like water and ethanol, and less soluble in non-polar solvents.[1]

Theoretical Considerations

The solubility of 2-nitrobenzenesulfonic acid is governed by the principle of "like dissolves like." The highly polar sulfonic acid group (-SO₃H) is capable of strong hydrogen bonding and dipole-dipole interactions, favoring solubility in polar protic and aprotic solvents. The nitro group (-NO₂) also contributes to the molecule's polarity. Conversely, the benzene (B151609) ring provides a nonpolar, hydrophobic character, which can interact favorably with nonpolar solvents through van der Waals forces. The overall solubility in a given organic solvent is a balance of these competing interactions.

Factors influencing solubility include:

-

Solvent Polarity: Higher polarity solvents are generally expected to be better solvents for 2-nitrobenzenesulfonic acid.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the sulfonic acid group.

-

Temperature: Solubility of solids in liquids typically increases with temperature, although exceptions exist.

Quantitative Solubility Data

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| n-Propanol | |||||

| Isopropanol | |||||

| n-Butanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Propyl Acetate | |||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran | |||||

| Aromatic Hydrocarbons | Toluene | ||||

| Benzene | |||||

| Halogenated Solvents | Dichloromethane | ||||

| Chloroform |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following detailed experimental protocols are recommended. The choice between the gravimetric and spectroscopic method will depend on the available equipment and the specific properties of the solvent.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

General workflow for experimental solubility determination.

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Add an excess amount of 2-nitrobenzenesulfonic acid to a pre-weighed vial.

-

Add a known volume (e.g., 10.0 mL) of the organic solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Carefully pipette a known volume (e.g., 5.0 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature below the decomposition point of the acid may be used.

-

Once the solvent is fully evaporated, place the evaporating dish in a drying oven (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

The mass of the dissolved solid is the final weight of the dish minus the initial weight.

-

Calculate the solubility in g/100 mL or mol/L.

UV-Vis Spectroscopic Method

This method is suitable when 2-nitrobenzenesulfonic acid exhibits a distinct UV-Vis absorbance in the chosen solvent and is particularly useful for lower solubility values.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2-nitrobenzenesulfonic acid of known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Solubility Determination:

-

Prepare a saturated solution as described in steps 1-5 of the gravimetric method.

-

Withdraw a sample of the clear supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., PTFE) into a clean vial.

-

Dilute the filtered supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Analytical Methods for Quantification

For more complex mixtures or when higher precision is required, High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for quantifying 2-nitrobenzenesulfonic acid.

Typical HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.0) and an organic modifier like acetonitrile (B52724) or methanol. An isocratic or gradient elution can be developed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of 2-nitrobenzenesulfonic acid.

-

Quantification: Based on a calibration curve generated from standard solutions of known concentrations.

Conclusion

While specific quantitative data on the solubility of 2-nitrobenzenesulfonic acid in a wide array of organic solvents is sparse in the literature, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The structured data table and standardized methodologies presented herein will facilitate the generation of reliable and comparable solubility data, aiding in the advancement of research and development activities involving this important chemical intermediate. The provided workflow diagrams offer a clear visual representation of the experimental processes, ensuring procedural accuracy and consistency.

References

An In-depth Technical Guide on 2-Nitrobenzenesulfonic Acid: Melting Point and Thermal Stability

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Nitrobenzenesulfonic acid, with a specific focus on its melting point and thermal stability. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

2-Nitrobenzenesulfonic acid is a yellow crystalline solid at room temperature.[1] It is an important intermediate in the synthesis of various dyes and pharmaceuticals.[1] The presence of both a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) on the benzene (B151609) ring dictates its chemical reactivity and physical properties.[2] The sulfonic acid group, being strongly acidic and polar, renders the molecule soluble in water.[1][2]

Data Presentation: Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₅S | [1][3] |

| Molecular Weight | 203.17 g/mol | [2][4] |

| CAS Number | 80-82-0 | [3][4][5] |

| Appearance | Pale yellow to yellow crystalline solid | [2][4][5] |

| Melting Point | 70 - 76 °C | [1][4][5][6] |

| Boiling Point | 355.00 °C | [1] |

| Density | ~1.64 - 1.68 g/cm³ | [1][3][6] |

| pKa (Predicted) | -1.43 ± 0.18 | [3][6] |

Thermal Properties

The reported melting point of 2-Nitrobenzenesulfonic acid varies slightly across different sources, generally falling within the range of 70-76 °C.[1][4][5][6] Such variations can be attributed to the purity of the sample and the experimental conditions under which the measurement was taken. For instance, the presence of impurities can lead to a depression and broadening of the melting point.[7]

Heating 2-Nitrobenzenesulfonic acid is expected to lead to its decomposition, releasing hazardous fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][9] The decomposition mechanism for similar compounds, like 2-Nitrobenzoic acid, is suggested to be initiated by the cleavage of the C-NO₂ bond.[8]

A likely degradation pathway under hydrolytic conditions (both acidic and alkaline) is the hydrolysis of the C-S bond, which would yield 2-nitrophenol (B165410) and sulfuric acid. Another potential degradation pathway involves the reduction of the nitro group.[10]

Experimental Protocols

Detailed experimental protocols for determining the melting point and assessing the thermal stability of 2-Nitrobenzenesulfonic acid are provided below. These are generalized procedures that can be adapted for specific laboratory settings.

-

Sample Preparation: A small amount of finely powdered, dry 2-Nitrobenzenesulfonic acid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][11]

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: 2-5 mg of the dried 2-Nitrobenzenesulfonic acid is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.[7]

-

DSC Program:

-

The instrument is equilibrated at a starting temperature, for example, 30 °C.

-

The sample chamber is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

The temperature is ramped up at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 400 °C).[8]

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (such as melting) and exothermic events (such as decomposition).[8] The onset temperature of decomposition and the enthalpy of decomposition can be determined from the DSC curve.[8]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8]

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: 3-5 mg of finely ground 2-Nitrobenzenesulfonic acid is accurately weighed into a TGA sample pan.[8]

-

TGA Program:

-

The instrument is equilibrated at a starting temperature (e.g., 30 °C).

-

The sample chamber is purged with an inert gas, like nitrogen, at a constant flow rate.

-

The temperature is increased at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).[8]

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step.[8]

Visualizations

The following diagram illustrates a common synthesis route for 2-Nitrobenzenesulfonic acid.

Caption: Synthesis of 2-Nitrobenzenesulfonic Acid.

This diagram shows a potential degradation pathway for a related compound, which may be applicable to 2-Nitrobenzenesulfonic acid under certain conditions.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Nitrobenzenesulfonic acid | 31212-28-9 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-NITROBENZENESULFONIC ACID CAS#: 80-82-0 [m.chemicalbook.com]

- 5. 2-NITROBENZENESULFONIC ACID | 80-82-0 [chemicalbook.com]

- 6. Buy 2-Nitrobenzenesulfonic acid (EVT-3166905) | 80-82-0 [evitachem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Spectral Analysis of 2-Nitrobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Nitrobenzenesulfonic acid (C₆H₅NO₅S), a significant compound in various chemical syntheses. Due to the limited availability of experimentally derived spectra in public databases, this document combines available mass spectrometry data with predicted and analogous Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data to offer a thorough analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 2-Nitrobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 2-Nitrobenzenesulfonic Acid

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| Aromatic Protons | 7.5 - 8.5 | Multiplet |

| Sulfonic Acid Proton | > 10 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Nitrobenzenesulfonic Acid

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-SO₃H | 145 - 150 |

| C-NO₂ | 148 - 152 |

| Aromatic C-H | 120 - 140 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Nitrobenzenesulfonic acid is not widely published. The expected characteristic absorption bands are based on the known frequencies for its functional groups.

Table 3: Characteristic IR Absorption Bands for 2-Nitrobenzenesulfonic Acid

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Sulfonic Acid) | 3200 - 2500 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| N-O (Nitro Asymmetric Stretch) | 1550 - 1500 | Strong |

| N-O (Nitro Symmetric Stretch) | 1350 - 1300 | Strong |

| S=O (Sulfonic Acid) | 1250 - 1120 and 1080 - 1010 | Strong |

| C-N (Nitro) | 870 - 830 | Medium |

Mass Spectrometry (MS)

The mass spectrum of 2-Nitrobenzenesulfonic acid provides valuable information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Nitrobenzenesulfonic Acid

| Parameter | Value |

| Molecular Formula | C₆H₅NO₅S |

| Molecular Weight | 203.17 g/mol |

| Major Fragment Ions (m/z) | Relative Intensity |

| 65 | 100.0 |

| 30 | 69.6 |

| 50 | 64.0 |

| 64 | 49.2 |

| 39 | 44.0 |

| 63 | 35.9 |

| 51 | 18.3 |

| 52 | 11.2 |

| 38 | 12.1 |

| 53 | 8.8 |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2-Nitrobenzenesulfonic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a suitable internal standard for the chosen solvent, is added.

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is utilized.

-

¹H NMR Data Acquisition: The proton spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Data Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width of approximately 220 ppm is used, and a significantly larger number of scans is required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid 2-Nitrobenzenesulfonic acid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The sample is scanned over the mid-IR range, typically from 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

Mass Spectrometry

-

Sample Introduction: A dilute solution of 2-Nitrobenzenesulfonic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) is introduced into the mass spectrometer. This can be achieved through direct infusion or by coupling with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and non-volatile compound. Analysis is typically performed in negative ion mode to deprotonate the acidic sulfonic acid group.

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion corresponding to the deprotonated molecule is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-Nitrobenzenesulfonic acid.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Analytical Characterization of 2-Nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques for the characterization of 2-Nitrobenzenesulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies, quantitative data summaries, and a logical workflow for the analysis of this compound.

Introduction

2-Nitrobenzenesulfonic acid (CAS No: 80-82-0) is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its purity and characterization are critical for ensuring the quality and safety of downstream products. This guide details the application of key analytical techniques, including chromatography, spectroscopy, and thermal analysis, to provide a thorough understanding of its chemical and physical properties.

Analytical Workflow

A logical and efficient workflow is essential for the comprehensive characterization of 2-Nitrobenzenesulfonic acid. The following diagram illustrates a typical analytical sequence, starting from sample reception to final characterization.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Nitrobenzenesulfonic acid and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is commonly employed for the analysis of 2-Nitrobenzenesulfonic acid.

Table 1: HPLC Method Parameters for 2-Nitrobenzenesulfonic Acid Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Reagents and Materials:

-

2-Nitrobenzenesulfonic acid reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (reagent grade)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

-

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.

-

Mobile Phase B: Use HPLC grade acetonitrile.

-

Sample Diluent: A mixture of acetonitrile and water (50:50 v/v) is typically suitable.

-

Standard Solution: Accurately weigh and dissolve the 2-Nitrobenzenesulfonic acid reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

The purity of the sample can be determined by comparing the peak area of the main peak to the total area of all peaks. Impurities can be quantified by comparing their peak areas to that of the standard.

-

Spectroscopic Techniques

Spectroscopic methods are vital for the structural elucidation and confirmation of the identity of 2-Nitrobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Nitrobenzenesulfonic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.5 | Multiplets | Aromatic Protons |

| ¹³C | 120 - 150 | Singlets | Aromatic Carbons |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher for protons).

-

Reagents and Materials:

-

2-Nitrobenzenesulfonic acid sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tubes (5 mm)

-

Internal standard (e.g., TMS or DSS)

-

-

Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube. Add the internal standard if required.

-

Data Acquisition:

-

Tune and shim the spectrometer to achieve optimal resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for 2-Nitrobenzenesulfonic Acid

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1550 - 1500 & 1350 - 1300 | N-O Asymmetric & Symmetric Stretch | Nitro (-NO₂) |

| 1250 - 1150 & 1050 - 1000 | S=O Asymmetric & Symmetric Stretch | Sulfonic Acid (-SO₃H) |

| 3000 - 2500 (broad) | O-H Stretch | Sulfonic Acid (-SO₃H) |

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a disc.

-

Data Acquisition: The background spectrum is collected first, followed by the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For nitroaromatic compounds, characteristic absorptions are expected due to the presence of the chromophoric nitro group and the benzene (B151609) ring. The UV-VIS spectrum of the similar 2-amino-5-nitrobenzenesulfonic acid shows absorption maxima.[3]

Table 4: Expected UV-Vis Absorption Data for 2-Nitrobenzenesulfonic Acid

| Solvent | Expected λmax (nm) |

| Water or Ethanol | ~260 - 280 |

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Reagents and Materials:

-

2-Nitrobenzenesulfonic acid sample

-

Spectroscopic grade solvent (e.g., water or ethanol)

-

Quartz cuvettes

-

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (typically in the µg/mL range) to ensure the absorbance is within the linear range of the instrument.

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Measure the absorbance of the sample solution over a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of 2-Nitrobenzenesulfonic acid. While specific data for this compound is not available, data for the related 2-nitrobenzoic acid suggests that decomposition occurs at elevated temperatures.[4]

Table 5: Expected Thermal Analysis Data for 2-Nitrobenzenesulfonic Acid

| Technique | Parameter | Expected Value/Observation |

| TGA | Onset of Decomposition | > 150 °C |

| Mass Loss | Significant mass loss upon decomposition | |

| DSC | Endotherm | Melting point (if stable) |

| Exotherm | Decomposition |

Experimental Protocol: TGA/DSC

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Sample Preparation: Accurately weigh a small amount (3-5 mg) of the finely ground sample into an appropriate sample pan (e.g., aluminum or platinum).

-

TGA/DSC Program:

-

Equilibrate the instrument at a starting temperature (e.g., 30 °C).

-

Purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.

-

From the DSC curve, identify any endothermic (melting) or exothermic (decomposition) events and determine their peak temperatures and enthalpies.

-

Quantitative Analysis by Titration

Acid-base titration can be used for the quantitative determination (assay) of 2-Nitrobenzenesulfonic acid.

Table 6: Titration Parameters for Assay of 2-Nitrobenzenesulfonic Acid

| Parameter | Specification |

| Titrant | Standardized Sodium Hydroxide (B78521) (e.g., 0.1 N) |

| Solvent | Water or a suitable non-aqueous solvent |

| Indicator | Potentiometric or a suitable colorimetric indicator |

| End Point Detection | Inflection point in the potentiometric titration curve or color change of the indicator |

Experimental Protocol: Acid-Base Titration

-

Instrumentation: A potentiometer with a suitable electrode pair (e.g., glass and reference electrodes) or standard laboratory glassware for manual titration.

-

Reagents and Materials:

-

2-Nitrobenzenesulfonic acid sample

-

Standardized sodium hydroxide solution (0.1 N)

-

High-purity water

-

-

Procedure:

-

Accurately weigh an appropriate amount of the sample and dissolve it in water.

-

If performing a potentiometric titration, immerse the electrodes in the solution and monitor the potential (or pH) as the titrant is added incrementally.

-

Continue the titration past the equivalence point.

-

The end point is determined from the point of maximum inflection in the titration curve.

-

The assay is calculated based on the volume of titrant consumed.

-

Method Validation

All analytical methods used for the characterization of 2-Nitrobenzenesulfonic acid, especially for quality control purposes, should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of 2-Nitrobenzenesulfonic acid requires a multi-technique approach to ensure its identity, purity, and quality. This guide provides a framework of detailed methodologies for chromatography, spectroscopy, thermal analysis, and titration. Adherence to these protocols and proper method validation will enable researchers and drug development professionals to confidently assess the critical quality attributes of this important chemical intermediate.

References

CAS number and molecular structure of 2-Nitrobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Nitrobenzenesulfonic acid, a significant chemical intermediate. It covers its chemical and physical properties, a detailed synthesis protocol, and its primary applications, with a focus on information relevant to research and development.

Chemical Identity and Properties

2-Nitrobenzenesulfonic acid, with the CAS number 80-82-0, is an organic compound featuring both a nitro group and a sulfonic acid group attached to a benzene (B151609) ring.[1][2][3] These functional groups impart a high degree of polarity to the molecule, making it soluble in water.[4] It typically appears as pale yellow crystals or a light orange to yellow-green powder.[1]

Molecular Structure

The molecular structure of 2-Nitrobenzenesulfonic acid consists of a benzene ring substituted with a nitro group (-NO2) at position 2 and a sulfonic acid group (-SO3H) at position 1.

Canonical SMILES: C1=CC=C(C(=C1)--INVALID-LINK--[O-])S(=O)(=O)O

InChI Key: HWTDMFJYBAURQR-UHFFFAOYSA-N[5]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 80-82-0 | [1][2][3] |

| Molecular Formula | C6H5NO5S | [1][3][6] |

| Molecular Weight | 203.17 g/mol | [1][3][6] |

| Melting Point | 70 °C | [1] |

| Appearance | Pale yellow crystals / Light orange to yellow-green powder | [1] |

| Purity | ≥98% | [3][6] |

Applications in Research and Industry

2-Nitrobenzenesulfonic acid is a versatile chemical intermediate with several key applications:

-

Dye Synthesis: It serves as a crucial precursor in the manufacturing of various dyes.[4]

-

Pharmaceutical Intermediate: The compound is utilized in the synthesis of more complex molecules for pharmaceutical applications.[4]

-

Surfactants and Emulsifiers: It finds use in the production of surfactants and emulsifiers for various industrial processes.[4]

-

pH Indicator: Due to its acidic nature, it can be employed as a mild pH indicator in analytical chemistry.[4]

Experimental Protocol: Synthesis of 2-Nitrobenzenesulfonic Acid

The synthesis of 2-Nitrobenzenesulfonic acid can be achieved through the hydrolysis of its corresponding sulfonyl chloride, o-nitrobenzenesulfonyl chloride. The following is a detailed, two-step experimental protocol.

Part A: Synthesis of o-Nitrobenzenesulfonyl Chloride

This procedure begins with the oxidative chlorination of di-o-nitrophenyl disulfide.

Materials:

-

Di-o-nitrophenyl disulfide: 200 g (0.65 mole)

-

Concentrated hydrochloric acid (sp. gr. 1.18): 1 L

-

Concentrated nitric acid (sp. gr. 1.42): 200 cc

-

Chlorine gas

-

Glacial acetic acid: 140 cc

-

Concentrated ammonium (B1175870) hydroxide (B78521) (sp. gr. 0.90): 10 cc

-

Water

Procedure:

-

In a 3-liter, three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine 200 g of di-o-nitrophenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 cc of concentrated nitric acid.

-

Introduce a steady stream of chlorine gas into the mixture (approximately two bubbles per second) while warming the flask on a steam bath to 70°C.

-

The disulfide will melt, and the solution will turn an orange-red color within about thirty minutes. Continue heating and the addition of chlorine for one hour after the disulfide has melted.

-

Immediately decant the supernatant liquid to separate the sulfonyl chloride. Wash the product with two 300-cc portions of warm water (70°C) and allow it to solidify.

-

Drain the water as completely as possible. Dissolve the crude chloride in 140 cc of glacial acetic acid at 50–60°C and quickly filter by suction.

-

Chill the filtrate in cold water and stir vigorously to induce the crystallization of fine crystals of the sulfonyl chloride.

-

Triturate the mixture with 1 L of cold water and decant the water into a large Büchner funnel. Repeat this washing process twice.

-

Add another 1 L of cold water to the mixture, followed by the addition of 10 cc of concentrated ammonium hydroxide with stirring.

-

Collect the crystals on the filter, wash with 200 cc of water, and allow them to air dry. The expected yield is approximately 240 g (84%) of a light yellow product with a melting point of 64–65°C.

Part B: Hydrolysis to 2-Nitrobenzenesulfonic Acid

The synthesized o-nitrobenzenesulfonyl chloride is then hydrolyzed to yield the final product.

Materials:

-

o-Nitrobenzenesulfonyl chloride (from Part A): 200 g (0.90 mole)

-

Anhydrous sodium carbonate: 100 g

-

Water: 600 cc

-

Acetic acid

Procedure:

-

In a flask, combine 200 g of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water.

-

Heat the mixture to boiling and stir to facilitate hydrolysis. The reaction is typically complete within forty-five minutes after the compound has melted.

-

Filter the resulting orange-red solution.

-

Make the filtrate just acidic to litmus (B1172312) paper by adding acetic acid (approximately 25 cc will be required). This solution contains the 2-Nitrobenzenesulfonic acid.

Logical Relationship: Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-Nitrobenzenesulfonic acid.

References

- 1. Synthesis routes of 2-Nitrobenzenesulfonic acid [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Nitrobenzenesulfonic Acid Hydrate | Benchchem [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

The Pivotal Role of 2-Nitrobenzenesulfonic Acid in Industrial Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfonic acid, a potent organic compound, and its derivatives are foundational chemical intermediates with extensive applications across various industrial sectors. Possessing both a nitro group and a sulfonic acid group, this molecule exhibits unique reactivity that makes it an invaluable precursor in the synthesis of a wide array of commercially significant products, including vibrant dyes and complex pharmaceutical agents.[1] This technical guide provides an in-depth exploration of the industrial applications of 2-nitrobenzenesulfonic acid, with a focus on its role as a chemical intermediate. It offers detailed experimental protocols, quantitative data for key synthetic processes, and visual representations of reaction pathways and workflows to support researchers and professionals in the field.

The primary derivative of interest in many industrial applications is 2-nitrobenzenesulfonyl chloride, often referred to as nosyl chloride (NsCl). This highly reactive compound is readily synthesized from 2-nitrobenzenesulfonic acid and serves as a versatile reagent for introducing the 2-nitrobenzenesulfonyl (nosyl) group into molecules.[2][3] The nosyl group is particularly esteemed in pharmaceutical synthesis as a protecting group for amines, offering a balance of stability under various reaction conditions and facile removal under mild protocols.[2]

Synthesis of 2-Nitrobenzenesulfonic Acid and its Derivatives

The industrial production of 2-nitrobenzenesulfonic acid and its key derivative, 2-nitrobenzenesulfonyl chloride, can be achieved through several synthetic routes. The selection of a particular method often depends on factors such as desired purity, scale, and available starting materials.

One common industrial method for the synthesis of 2-nitrobenzenesulfonyl chloride involves the oxidative chlorination of 2,2'-dinitrodiphenyl disulfide. This precursor is typically prepared by reacting 2-chloronitrobenzene with sodium disulfide.[4] The subsequent chlorination, often in the presence of a mineral acid and nitric acid, yields 2-nitrobenzenesulfonyl chloride, which can then be hydrolyzed to 2-nitrobenzenesulfonic acid.[4]

A more direct approach involves the sulfonation of nitrobenzene. While this reaction can produce a mixture of isomers, specific conditions can favor the formation of the desired meta- and ortho-isomers. For instance, the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor has been shown to be a highly efficient method for the sulfonation of nitrobenzene, offering high conversion rates and yields with short reaction times.[5]

Quantitative Data for Synthesis

The following tables summarize quantitative data for key synthetic processes related to 2-nitrobenzenesulfonic acid and its derivatives.

| Synthesis Method | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| Oxidative Chlorination | 2,2'-dinitrodiphenyl disulfide | Chlorine, Formic Acid | 40 | 3 h | 97.5 | [6] |

| Sulfonation in Microreactor | Nitrobenzene | SO3 | 40 | < 2 s | 88 (m-NBSA) | [5] |

| Sulfonation of p-Nitrotoluene | p-Nitrotoluene | Chlorosulfonic Acid | - | - | - | [7] |

| Hydrolysis of 2-Nitrobenzenesulfonyl Chloride | 2-Nitrobenzenesulfonyl Chloride | Sodium Carbonate, Water | Boiling | 45 min | - | [8] |

| Product | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Orthanilic Acid | o-Nitrobenzenesulfonyl chloride | Iron filings, Acetic Acid | Water | Boiling | 4 h | 57 | [8] |

| 2-Nitro-N-propylbenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride | n-Propylamine, Triethylamine (B128534) | Dichloromethane | 0-5 to RT | 2-3 h (addition) | - | [1] |

| m-Nitrobenzene Sodium Sulfonate | Nitrobenzene | Sulfur trioxide, Sodium tungstate | - | 80-120 | 2-4 h | 98.6 | [9] |

Industrial Applications as a Chemical Intermediate

The versatility of 2-nitrobenzenesulfonic acid and its derivatives as chemical intermediates is evident in their widespread use in the synthesis of dyes and pharmaceuticals.

Dye Synthesis

A significant application of 2-nitrobenzenesulfonic acid is in the production of azo dyes. The acid is first reduced to its corresponding amine, 2-aminobenzenesulfonic acid, more commonly known as orthanilic acid.[4] Orthanilic acid is a crucial diazo component in the synthesis of a variety of reactive dyes, particularly those used for coloring cotton.[4] The diazotization of orthanilic acid, followed by coupling with a suitable aromatic compound, leads to the formation of vibrant and colorfast dyes.

Pharmaceutical Synthesis

In the pharmaceutical industry, 2-nitrobenzenesulfonyl chloride plays a pivotal role, primarily as a reagent for the introduction of the "nosyl" protecting group for amines.[10] The nosyl group is favored for its stability across a range of reaction conditions and, critically, its selective removal under mild conditions, which is essential when dealing with complex and sensitive drug molecules.[2]

The nosyl group's strong electron-withdrawing nature increases the acidity of the N-H proton in the resulting sulfonamide, facilitating subsequent N-alkylation reactions. This strategy, known as the Fukuyama amine synthesis, is a powerful tool for the synthesis of secondary amines.

While direct incorporation of the 2-nitrobenzenesulfonic acid moiety into final drug structures is less common, its derivatives are key building blocks. For example, 2-carboxy-5-nitrobenzenesulfonic acid is a known intermediate in the synthesis of various active compounds.[11] Furthermore, sulfonamides, readily prepared from 2-nitrobenzenesulfonyl chloride, are a well-established class of therapeutic agents with antibacterial and other medicinal properties.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-nitrobenzenesulfonic acid and its derivatives.

Synthesis of Orthanilic Acid from 2-Nitrobenzenesulfonyl Chloride

Materials:

-

2-Nitrobenzenesulfonyl chloride (200 g, 0.90 mole)

-

Anhydrous sodium carbonate (100 g)

-

Water (600 cc)

-

Acetic acid

-

Iron filings (20-mesh, 350 g)

-

Decolorizing carbon (2 g)

-

Concentrated hydrochloric acid (95 cc)

-

Ethyl alcohol

Procedure:

-

Hydrolysis of 2-Nitrobenzenesulfonyl Chloride: In a 3-liter flask equipped with a reflux condenser and stirrer, a mixture of 200 g of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is heated to boiling with stirring. The hydrolysis is typically complete within 45 minutes after the compound has melted.

-

The resulting orange-red solution is filtered, and the filtrate is made just acidic to litmus (B1172312) with acetic acid.

-

Reduction: The solution is transferred to a 3-liter three-necked flask and heated to boiling. Iron filings (350 g) are added in portions of about 25 g every 15 minutes with vigorous stirring.

-

Stirring and heating are continued for four hours. A sample of the filtrate should be almost colorless.

-

Purification: 2 g of decolorizing carbon is added, and the hot mixture is filtered by suction. The residue is washed with small amounts of hot water.

-

The filtrate is chilled to about 15°C, and 95 cc of concentrated hydrochloric acid is slowly added to precipitate the orthanilic acid as fine colorless crystals.

-

The mixture is cooled to 15°C, and the product is collected by filtration, washed with water, and then with ethyl alcohol.

-

The yield is approximately 89 g (57% of the theoretical amount).[8]

Synthesis of 2-Nitro-N-propylbenzenesulfonamide

Materials:

-

2-Nitrobenzenesulfonyl chloride (10.00 kg, 45.12 mol)

-

n-Propylamine (2.80 kg, 47.38 mol)

-

Triethylamine (5.48 kg, 54.15 mol)

-

Dichloromethane (100 L)

-

1N Hydrochloric acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or hexane

Procedure:

-

Reactor Setup: A 200 L glass-lined reactor is purged with dry nitrogen.

-

Charging Reactants: 10.00 kg of 2-nitrobenzenesulfonyl chloride is added to the reactor, followed by 100 L of dichloromethane. The mixture is stirred to dissolve the sulfonyl chloride.

-

Amine Solution Preparation: In a separate container, 2.80 kg of n-propylamine is mixed with 5.48 kg of triethylamine.

-

Reaction: The reactor contents are cooled to 0-5°C. The n-propylamine and triethylamine mixture is slowly added to the reactor over 2-3 hours, maintaining the temperature between 0-5°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for approximately 6 hours.

-

Workup: The reaction is quenched by adding 1N hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is washed with 1N HCl and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is collected by filtration and washed with cold diethyl ether or hexane. The purified product is dried in a vacuum oven at 40-50°C.[1][2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 3. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 4. 2-NITROBENZENESULFONIC ACID | 80-82-0 [chemicalbook.com]

- 5. microchem.dicp.ac.cn [microchem.dicp.ac.cn]

- 6. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 2-Nitrobenzenesulfonyl chloride for synthesis 1694-92-4 [sigmaaldrich.com]

- 9. CN106674062B - A method of catalysis sulfonation prepares m-nitrobenzene sodium sulfonate - Google Patents [patents.google.com]

- 10. CN107674007A - A kind of synthesis technique of reactive dye intermediate orthanilic acid - Google Patents [patents.google.com]

- 11. US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation - Google Patents [patents.google.com]

- 12. 2-Nitrobenzenesulfonic Acid Hydrate | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Fukuyama Amine Synthesis using 2-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Fukuyama amine synthesis, with a specific focus on the application of 2-nitrobenzenesulfonyl chloride. It includes detailed application notes, experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

The Fukuyama amine synthesis is a powerful and versatile method for the preparation of primary and secondary amines.[1][2] A key feature of this methodology is the use of 2-nitrobenzenesulfonyl (nosyl) chloride for the protection and activation of amines. The resulting nosylamide is stable under a variety of reaction conditions, and more importantly, the nosyl group can be readily cleaved under mild conditions, a significant advantage over other sulfonyl protecting groups like the tosyl group.[3] This mild deprotection is particularly crucial in the synthesis of complex and sensitive molecules, often encountered in pharmaceutical development.

The strongly electron-withdrawing nature of the nosyl group enhances the acidity of the N-H proton in the nosylamide, facilitating N-alkylation under mild conditions.[4] This three-step sequence of nosylation, alkylation, and deprotection provides an efficient route to secondary amines from primary amines.[4]

Application Notes

The use of 2-nitrobenzenesulfonyl chloride in the Fukuyama amine synthesis offers several distinct advantages:

-

Robust Protection: Primary and secondary amines readily react with 2-nitrobenzenesulfonyl chloride to form stable sulfonamides that are often crystalline and easy to handle.[4]

-

Activation for N-Alkylation: The nosyl group activates the sulfonamide for N-alkylation under mild conditions, such as the Mitsunobu reaction or reaction with an alkyl halide in the presence of a weak base.[3]

-

Mild Deprotection: The nosyl group is easily removed by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[4] This process proceeds through a Meisenheimer complex and allows for the deprotection of the amine under conditions that leave many other protecting groups intact.[3]

-

Orthogonal Protection Strategies: The stability of the nosyl group under conditions used to cleave other common amine protecting groups, such as Boc and Cbz carbamates, makes it a valuable component of orthogonal protection strategies in complex syntheses.[4]

Experimental Protocols

The Fukuyama amine synthesis can be broken down into three key experimental stages: nosylation of the primary amine, alkylation of the resulting nosylamide, and finally, deprotection to yield the secondary amine.

1. Protection of a Primary Amine (Nosylation)

This protocol describes the formation of a 2-nitrobenzenesulfonamide (B48108) from a primary amine.[4]

Materials:

-

Primary amine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.05-1.1 eq)[4]

-

Triethylamine (B128534) (Et3N) or Pyridine (1.1-2.0 eq)[4]

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous[4]

-

1 M Hydrochloric acid (HCl) solution[4]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution[4]

-

Brine (saturated NaCl solution)[4]

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[4]

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

2. Alkylation of the N-Nosylsulfonamide

Alkylation of the N-monosubstituted nosylamide can be achieved through conventional methods with an alkyl halide and a base, or under Mitsunobu conditions.[5]

Materials:

-

N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq)

-

Alkyl halide or alcohol (for Mitsunobu) (1.1-1.5 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (for conventional alkylation) (1.5-2.0 eq)

-

Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (for Mitsunobu reaction) (1.5 eq each)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

Procedure (Conventional Alkylation):

-

Dissolve the N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (1.5 eq) and the alkyl halide (1.2 eq).

-

Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

-

Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N,N-disubstituted 2-nitrobenzenesulfonamide.

3. Deprotection of the N-Nosylsulfonamide

This protocol describes the removal of the nosyl group to yield the free secondary amine.[3]

Materials:

-

N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (2.5-3.0 eq)[3][4]

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)[3]

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)[3]

-

1 M Sodium hydroxide (NaOH) solution[3]

-

Brine (saturated NaCl solution)[3]

-

Anhydrous Magnesium Sulfate (MgSO₄)[3]

Procedure:

-

In a round-bottom flask, dissolve the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile.[3]

-

Add thiophenol (2.5 eq) to the solution.[4]

-

Add potassium carbonate (2.5 eq) to the stirred mixture.[4]

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes to 3 hours, monitoring the reaction progress by TLC.[3]

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.[3]

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc.[3]

-

Combine the organic extracts and wash sequentially with 1 M NaOH solution to remove excess thiophenol, and then with brine.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

-

The crude product can be purified by column chromatography or distillation to afford the desired secondary amine.[5]

Data Presentation

The following table summarizes representative yields for the key steps in the Fukuyama amine synthesis. Actual yields will vary depending on the specific substrates and reaction conditions used.

| Step | Substrate 1 | Substrate 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| Nosylation | 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride, Triethylamine, CH₂Cl₂, 0 °C to RT | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 95-99 | [5] | |

| Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | K₂CO₃, DMF, RT | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | 98 | [5] |

| Deprotection | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH, CH₃CN, 50 °C | N-(4-Methoxybenzyl)-3-phenylpropylamine | 89-91 | [3] |

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: General workflow of the Fukuyama amine synthesis.

Caption: Mechanism of nosyl group deprotection.

References

- 1. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Protocol for Nosyl Protection of Primary and Secondary Amines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the strategic protection and deprotection of functional groups is of paramount importance. The amine functional group, owing to its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions. The 2-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as an exceptionally versatile and valuable tool for the protection of primary and secondary amines.[1] Unlike the more conventional p-toluenesulfonyl (tosyl, Ts) group, which is noted for its high stability but often requires harsh removal conditions, the nosyl group offers the significant advantage of being cleavable under remarkably mild conditions.[1] This is attributed to the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for deprotection.[1] These characteristics make 2-nitrobenzenesulfonamides ideal intermediates in complex synthetic pathways.

Key Features and Applications

-

Robust Protection: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) reacts readily with primary and secondary amines to form stable, often crystalline, sulfonamides in high yields.[1] The strong electron-withdrawing effect of the nosyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide array of reaction conditions.[1]

-

Activation for N-Alkylation (Fukuyama Amine Synthesis): The nosyl group renders the sulfonamide N-H proton acidic. This facilitates deprotonation and subsequent alkylation of N-monosubstituted nosylamides under mild conditions, such as the Mitsunobu reaction or by using a weak base with an alkyl halide. This three-step sequence of nosylation, alkylation, and denosylation provides a powerful method for synthesizing secondary amines from primary amines.[1][2]

-

Mild Deprotection Conditions: The most notable advantage of the nosyl group is its facile cleavage. Deprotection is typically achieved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[1][3] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine under conditions that leave many other protecting groups intact.[2][3]

-

Orthogonal Protection Strategies: The nosyl group is stable under the conditions used to cleave other common amine protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Furthermore, the related dinitrobenzenesulfonyl (DNs) group can be removed selectively in the presence of a nosyl group, enabling complex orthogonal protection schemes.[1][2]

Data Presentation

Table 1: Representative Conditions for Nosyl Protection of Amines

| Amine Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Amine | 2-Nitrobenzenesulfonyl chloride (1.1 eq) | Pyridine or Triethylamine (1.5-2.0 eq) | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | 0 to RT | 2-16 | >90 |

| Secondary Amine | 2-Nitrobenzenesulfonyl chloride (1.1 eq) | Pyridine or Triethylamine (1.5-2.0 eq) | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | 0 to RT | 2-16 | >90 |

Table 2: Representative Conditions for Deprotection of Nosylamides

| Nosylamide Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| N-Nosyl Primary Amine | Thiophenol (2.5 eq) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) | RT to 50 | 1-4 | >90 |

| N-Nosyl Secondary Amine | Thiophenol (2.5 eq) | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | RT to 50 | 1-4 | >90 |

Experimental Protocols

Protocol 1: General Procedure for the Nosylation of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[1]

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[1]

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for the Nosylation of a Secondary Amine

The procedure is analogous to that for primary amines, substituting the primary amine with a secondary amine.

Protocol 3: General Procedure for the Deprotection of a 2-Nitrobenzenesulfonamide

This protocol describes the cleavage of the nosyl group to regenerate the free amine using thiophenol.[1]

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (2.5 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1M NaOH solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, oil bath

Procedure:

-

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.[1]

-

Add thiophenol (2.5 eq) to the solution.[1]

-

Add potassium carbonate (2.5 eq) to the stirred mixture.[1]

-

Heat the reaction mixture to a temperature between room temperature and 50 °C.[1]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.[1]

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).[1]

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

The crude, free amine can be purified by column chromatography on silica gel or distillation.[1]

Visualizations

References

Application Notes and Protocols for N-Alkylation of Nosyl-Protected Amines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a cornerstone transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Direct alkylation of primary amines often leads to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, the use of protecting groups is a widely adopted strategy. The 2-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a particularly effective protecting group for amines due to its facile installation, stability to various reaction conditions, and, most importantly, its mild removal.[1]

The electron-withdrawing nature of the nosyl group enhances the acidity of the N-H proton in nosyl-protected primary amines (nosylamides), facilitating their deprotonation and subsequent N-alkylation under relatively mild conditions.[2] This allows for the synthesis of secondary amines in a controlled manner. This document provides detailed application notes, experimental protocols, and comparative data for the two primary methods of N-alkylation of nosyl-protected amines: the Fukuyama-Mitsunobu reaction and alkylation with alkyl halides.

General Workflow

The overall synthetic strategy for the preparation of secondary amines via N-alkylation of nosyl-protected amines involves a three-step sequence:

-

Nosylation: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl).

-

N-Alkylation: Introduction of an alkyl group onto the nitrogen atom of the nosylamide.

-

Deprotection (Denosylation): Removal of the nosyl group to unveil the desired secondary amine.

Caption: Overall workflow for the synthesis of secondary amines.

N-Alkylation Methodologies

Fukuyama-Mitsunobu Reaction